molecular formula C23H21NO2 B5879455 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B5879455
M. Wt: 343.4 g/mol
InChI Key: SMQARLDWCNGEOG-UHFFFAOYSA-N
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Description

9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione: is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused to an octahydroacridine core with two ketone groups at positions 1 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of naphthalene derivatives with appropriate acridine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and fluorescent probes due to their ability to interact with biological macromolecules.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.

Industry: In the field of material science, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism by which 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of topoisomerases and the induction of oxidative stress within cells.

Comparison with Similar Compounds

  • 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
  • Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-

Comparison: Compared to similar compounds, 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione stands out due to its unique combination of a naphthalene ring and an octahydroacridine core. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and medicinal chemistry. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.

Properties

IUPAC Name

9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQARLDWCNGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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